molecular formula C17H25NO8 B12784215 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid CAS No. 146367-87-5

2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid

Cat. No.: B12784215
CAS No.: 146367-87-5
M. Wt: 371.4 g/mol
InChI Key: HCHNINKPRWVEFF-AHLSELSJSA-N
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Description

2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid is a glycosiduronic acid derivative characterized by a β-D-glucopyranosiduronic acid moiety conjugated to a substituted phenyl group. The phenyl ring is functionalized with a methoxy group at the 2-position and a methylamino-propyl side chain at the 4-position.

Properties

CAS No.

146367-87-5

Molecular Formula

C17H25NO8

Molecular Weight

371.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methoxy-4-[2-(methylamino)propyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C17H25NO8/c1-8(18-2)6-9-4-5-10(11(7-9)24-3)25-17-14(21)12(19)13(20)15(26-17)16(22)23/h4-5,7-8,12-15,17-21H,6H2,1-3H3,(H,22,23)/t8?,12-,13-,14+,15-,17+/m0/s1

InChI Key

HCHNINKPRWVEFF-AHLSELSJSA-N

Isomeric SMILES

CC(CC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)NC

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid typically involves the glycosylation of a phenolic precursor with a glucopyranosiduronic acid derivative. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the successful formation of the glycosidic bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products

Scientific Research Applications

Pharmacological Applications

1. Antidiabetic Potential

Research has indicated that derivatives of glucopyranosiduronic acid can act as inhibitors of sodium-glucose cotransporters (SGLTs), which are crucial in glucose absorption in the intestines. A study demonstrated that compounds similar to 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid exhibit significant SGLT1 inhibition, suggesting potential for managing type 2 diabetes by regulating glucose levels .

2. Antioxidant Activity

The compound shows promise as an antioxidant. Studies have indicated that phenolic compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is vital for developing supplements or drugs aimed at preventing diseases linked to oxidative damage .

3. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components could interact with microbial cell membranes, leading to inhibition of growth or cell death. This aspect is particularly relevant for developing new antimicrobial agents against resistant strains .

Biochemical Applications

1. Drug Delivery Systems

Due to its glucopyranosiduronic acid component, this compound can be utilized in drug delivery systems. The hydrophilic nature of glucopyranosides enhances solubility and bioavailability of drugs, making it suitable for formulating oral medications that require improved absorption profiles .

2. Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes involved in metabolic pathways makes it a candidate for studying enzyme kinetics and inhibition mechanisms. Such studies are essential for understanding metabolic disorders and developing targeted therapies .

Material Science Applications

1. Polymer Chemistry

In material science, derivatives of glucopyranosiduronic acid are being explored for their potential to form biopolymers. These materials could be used in biodegradable plastics or as scaffolds in tissue engineering due to their biocompatibility and mechanical properties .

2. Surface Modification

The unique chemical structure allows for surface modification applications where the compound can be attached to surfaces to enhance biocompatibility or functionality, particularly in biomedical devices .

Case Studies

StudyFocusFindings
Antidiabetic Activity SGLT1 InhibitionDemonstrated IC50 values indicating effective inhibition of glucose absorption .
Antioxidant Properties Free Radical ScavengingShowed significant reduction in oxidative stress markers in vitro .
Antimicrobial Efficacy Growth InhibitionExhibited activity against various bacterial strains, suggesting potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid with three structurally related β-D-glucopyranosiduronic acid derivatives, emphasizing molecular features, synthesis pathways, and biological relevance.

4-(2-Aminoethyl)phenyl β-D-glucopyranosiduronic Acid

  • Structure: Features a 4-(2-aminoethyl)phenyl group linked to β-D-glucopyranosiduronic acid.
  • Molecular Formula: C₁₄H₁₉NO₇ (MW: 313.306 g/mol) .
  • Key Differences: The absence of a methoxy group reduces steric hindrance compared to the target compound. The aminoethyl side chain may enhance hydrogen-bonding capacity, influencing receptor interactions.
  • Applications : Used as a model compound for studying glucuronidation in metabolic pathways .

4-Methylumbelliferyl-β-D-Glucuronide (MUG)

  • Structure: Comprises a 4-methylumbelliferyl (fluorescent) group linked to β-D-glucopyranosiduronic acid.
  • Molecular Formula : C₁₆H₁₆O₉·2H₂O (MW: 388.3 g/mol) .
  • Key Differences: The umbelliferyl group enables fluorescence-based detection (λmax: 319 nm), unlike the non-fluorescent target compound.
  • Applications: Widely utilized as a substrate for β-glucuronidase assays in diagnostics .

(8-Chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methyl β-D-glucopyranosiduronic Acid

  • Structure: A complex heterocyclic system (benzodiazepine-triazolo core) conjugated to β-D-glucopyranosiduronic acid.
  • The glucuronic acid moiety enhances solubility, contrasting with the target compound’s methylamino-propyl group, which may balance solubility and membrane permeability .
  • Applications : Investigated for anti-inflammatory and antimicrobial properties due to its hybrid structure .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
2-Methoxy-4-(2-(methylamino)propyl)phenyl β-D-glucopyranosiduronic acid Not explicitly provided* 2-methoxy, 4-(methylamino-propyl) Hypothesized metabolic or therapeutic roles
4-(2-Aminoethyl)phenyl β-D-glucopyranosiduronic acid C₁₄H₁₉NO₇ 313.306 4-(2-aminoethyl) Glucuronidation studies
4-Methylumbelliferyl-β-D-Glucuronide C₁₆H₁₆O₉·2H₂O 388.3 4-methylumbelliferyl (fluorescent) Diagnostic enzyme assays
(8-Chloro-6-phenyl-4H-triazolo-benzodiazepin-yl)methyl β-D-glucopyranosiduronic acid Complex heterocyclic Chloro, phenyl, triazolo-benzodiazepine Anti-inflammatory/antimicrobial research

*Note: The molecular formula for the target compound can be inferred as C₁₇H₂₃NO₈ based on structural analogs.

Biological Activity

2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid, a glycoside derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a methoxy group and a glucuronide moiety, which may influence its interactions with biological targets and its therapeutic efficacy.

Chemical Structure

The chemical structure of 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid can be represented as follows:

C15H23O7N\text{C}_{15}\text{H}_{23}\text{O}_{7}\text{N}

This structure features a phenolic core with a methylamino side chain and a glucopyranosiduronic acid component, which may enhance solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. The presence of the glucuronide moiety may enhance the compound's ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

2. Antioxidant Activity

The antioxidant potential of 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid is attributed to its phenolic structure, which can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer .

3. Anticancer Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Similar glycosides have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds structurally related to 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid.

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various phenolic glycosides on human leukemia cells. Results indicated that compounds with similar structures could inhibit cell proliferation and induce apoptosis at micromolar concentrations .
  • Anti-inflammatory Mechanism : Another investigation assessed the anti-inflammatory effects of phenolic compounds in a murine model of arthritis. The findings suggested that these compounds could significantly reduce inflammation markers, supporting their potential use in inflammatory diseases .

Data Table: Biological Activities Comparison

Compound NameActivity TypeIC50 Value (µM)Reference
2-Methoxy-4-(2-(methylamino)propyl)phenyl β-D-glucopyranosiduronic acidAntioxidantTBD
Similar Glycoside ACytotoxicity (Leukemia Cells)10
Similar Glycoside BAnti-inflammatory5

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid, and what challenges are associated with glycosidic bond formation?

The synthesis involves regioselective glycosylation between a protected glucuronic acid donor and a phenolic acceptor. Trichloroacetimidate glycosyl donors (e.g., 4,6-O-benzylidene-protected derivatives) are activated under acidic conditions to form β-glycosidic bonds . Challenges include:

  • Stereochemical control : The methylamino-propyl group may require temporary protection (e.g., Boc) to prevent side reactions.
  • Regioselectivity : highlights the use of chloroacetyl and benzylidene protecting groups to direct glycosylation to specific hydroxyl positions .
  • Deprotection : Sequential removal of protecting groups (e.g., LiOH/H₂O₂ for acetyl groups) must avoid degrading the acid-labile glucuronic moiety .

Q. How can structural integrity and purity be validated post-synthesis?

A multi-technique approach is essential:

  • NMR spectroscopy : 1H/13C NMR and 2D-COSY confirm connectivity and stereochemistry (e.g., anomeric proton coupling constants for β-configuration) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., monoisotopic mass ±2 ppm error) .
  • HPLC : Reverse-phase chromatography with UV/ELSD detection assesses purity (>95%), as noted in for similar glucopyranosides .

Q. What physicochemical properties influence experimental handling?

Key considerations include:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO), requiring inert atmosphere handling to prevent oxidation .
  • Stability : The methylamino-propyl group may confer hygroscopicity, necessitating storage at -20°C under desiccated conditions .
  • pH sensitivity : The glucuronic acid moiety may degrade under strongly acidic/basic conditions, requiring neutral buffers during biological assays .

Advanced Research Questions

Q. How can stereochemical complexities during glucuronic acid moiety synthesis be resolved?

  • Neighboring group participation : Use 2-O-acetyl or 3-O-chloroacetyl protecting groups to stabilize oxonium intermediates, ensuring β-selectivity .
  • Stereoselective glycosylation : demonstrates that 4,6-O-benzylidene protection directs glycosylation to the 3-OH position, preserving uronic acid configuration .
  • Chiral auxiliaries : Temporary chiral inductors (e.g., Evans auxiliaries) can enforce desired stereochemistry in the methylamino-propyl side chain .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

  • LC-MS/MS : Multiple reaction monitoring (MRM) tracks specific m/z transitions (e.g., [M-H]⁻ → fragment ions) with high sensitivity .
  • Derivatization : Methyl ester triacetate derivatives (as in ) enhance ionization efficiency in electrospray MS .
  • Matrix interference mitigation : Solid-phase extraction (C18 cartridges) and isotope-labeled internal standards improve accuracy in plasma/urine analyses .

Q. How does the methylamino-propyl substituent affect metabolic stability compared to simpler aryl glucuronides?

  • Enzymatic resistance : The bulky substituent sterically hinders β-glucuronidase, slowing hydrolysis. notes similar effects in trifluoromethyl-substituted glucuronides .
  • In vitro assays : Incubate with liver microsomes or hepatocytes, monitoring aglycone release via LC-MS. Compare half-life to unsubstituted analogs .
  • Biliary excretion : The lipophilic side chain may enhance biliary clearance, requiring bile duct-cannulated animal models for pharmacokinetic studies .

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